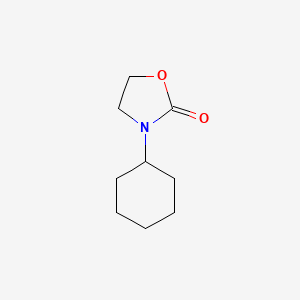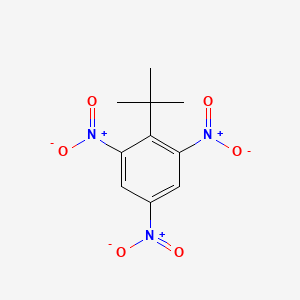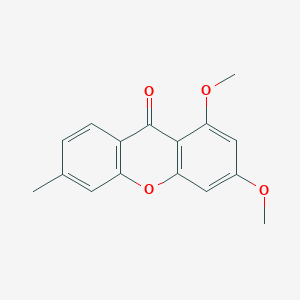![molecular formula C12H19NO3P- B14629078 Ethyl [phenyl(propylamino)methyl]phosphonate CAS No. 54978-99-3](/img/structure/B14629078.png)
Ethyl [phenyl(propylamino)methyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl [phenyl(propylamino)methyl]phosphonate is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a phosphonate group, which is known for its stability and reactivity in different chemical environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [phenyl(propylamino)methyl]phosphonate typically involves the reaction of phenyl(propylamino)methylphosphonic acid with ethanol under acidic or basic conditions. The reaction can be catalyzed by various agents, including palladium catalysts, to enhance the yield and efficiency of the process . The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. Additionally, the use of microwave irradiation has been explored to accelerate the reaction rates and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl [phenyl(propylamino)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and may require the presence of catalysts to proceed efficiently .
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphonates. These products have diverse applications in various fields, including pharmaceuticals and agrochemicals .
Scientific Research Applications
Ethyl [phenyl(propylamino)methyl]phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Industry: The compound is used in the production of flame retardants and corrosion inhibitors.
Mechanism of Action
The mechanism of action of ethyl [phenyl(propylamino)methyl]phosphonate involves its interaction with specific molecular targets. In biological systems, the compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can occur through the formation of covalent bonds or through non-covalent interactions such as hydrogen bonding and van der Waals forces .
Comparison with Similar Compounds
Ethyl [phenyl(propylamino)methyl]phosphonate can be compared with other similar compounds, such as:
Phenylphosphonic acid: Known for its use as a flame retardant and corrosion inhibitor.
Ethylphosphonic acid: Used in the synthesis of various organophosphorus compounds.
Phenyl(propylamino)methylphosphonic acid: Similar in structure but lacks the ethyl group, leading to different reactivity and applications.
Properties
CAS No. |
54978-99-3 |
|---|---|
Molecular Formula |
C12H19NO3P- |
Molecular Weight |
256.26 g/mol |
IUPAC Name |
ethoxy-[phenyl(propylamino)methyl]phosphinate |
InChI |
InChI=1S/C12H20NO3P/c1-3-10-13-12(17(14,15)16-4-2)11-8-6-5-7-9-11/h5-9,12-13H,3-4,10H2,1-2H3,(H,14,15)/p-1 |
InChI Key |
LHNVDJSTRZXKBE-UHFFFAOYSA-M |
Canonical SMILES |
CCCNC(C1=CC=CC=C1)P(=O)([O-])OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



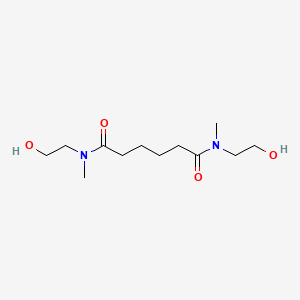
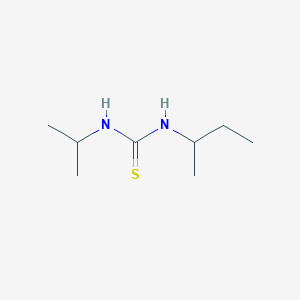

![N-([1,1'-Biphenyl]-2-yl)-1,1,1-trifluoromethanesulfonamide](/img/structure/B14629020.png)
![Ethyl 2-chloro-2-[(E)-(3-chloro-2-methoxyphenyl)diazenyl]propanoate](/img/structure/B14629021.png)


![N-(2-Chloroethyl)-N'-[1-(1-methylcyclopropyl)ethyl]urea](/img/structure/B14629056.png)
